molecular formula C12H18 B037108 1,2,4-Trivinylcyclohexane CAS No. 2855-27-8

1,2,4-Trivinylcyclohexane

Cat. No. B037108
CAS RN: 2855-27-8
M. Wt: 162.27 g/mol
InChI Key: KTRQRAQRHBLCSQ-UHFFFAOYSA-N
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Description

1,2,4-Trivinylcyclohexane is a compound that has been studied in the field of organic chemistry, particularly in the context of cycloaddition reactions and the synthesis of complex molecular structures. It's a part of a broader class of compounds involving cyclohexane rings and vinyl groups.

Synthesis Analysis

The synthesis of compounds related to 1,2,4-Trivinylcyclohexane, such as 1,2,3-trimethylenecyclohexane, involves techniques like flash vacuum pyrolysis and cycloaddition reactions. For instance, the dimerization of 3-methylene-1,4-pentadiene, a related compound, is achieved through a two-step mechanism involving rate-determining attack at the middle methylene group (Trahanovsky & Koeplinger, 1992).

Molecular Structure Analysis

The molecular structure of compounds closely related to 1,2,4-Trivinylcyclohexane, like 1,2,3-tris(arylmethylene)cyclohexanes, has been studied through methods like aldol condensation and Wittig olefination. These studies reveal the structural rearrangement properties of these compounds (Frey, 1992).

Chemical Reactions and Properties

1,2,4-Trivinylcyclohexane and related compounds participate in various chemical reactions, such as 1,3-dipolar cycloadditions and dimerization reactions. These reactions often lead to the formation of complex structures like spiro[4.5]decane systems, demonstrating the reactivity of the exocyclic double bond (Ong & Chien, 1996).

Physical Properties Analysis

The physical properties of similar compounds, such as all-cis 1,2,3,4,5,6-hexafluorocyclohexane, are characterized by features like molecular dipole moments and chair conformations. These properties are influenced by the arrangement of atoms and electronegativity within the cyclohexane ring (Keddie et al., 2015).

Chemical Properties Analysis

Chemical properties of compounds structurally related to 1,2,4-Trivinylcyclohexane involve various synthesis pathways and reactivity patterns. For instance, the synthesis of 1,2-divinylcyclopropanes involves metal-catalyzed cyclopropanation of 1,3-dienes with cyclopropenes as vinyl carbene precursors, highlighting the diverse chemical reactivity of these compounds (Beilstein Journal of Organic Chemistry, 2019).

Scientific Research Applications

Catalysts for Hydrosilylation

1,2,4-Trivinylcyclohexane plays a pivotal role in the hydrosilylation process, particularly in the manufacture of low rolling resistance tires. Aryl-substituted bis(imino)pyridine iron dinitrogen complexes, when used as catalysts, exhibit high selectivity for monohydrosilylation. These iron compounds surpass the performance of commercially used platinum compounds in terms of selectivity, showcasing a promising alternative for industrial applications (Atienza et al., 2012).

Photo-Reversible and Thermo-Degradable Networks

The chemical's utilization extends to the development of reversible networks through the photoinitiated radical thiol–ene polyaddition. This innovative approach, leveraging 1,2,4-trivinylcyclohexane, results in networks that exhibit unique thermo-degradable and photo-reversible properties. Such characteristics are beneficial for creating materials with potential applications in environmentally friendly manufacturing and recycling processes (Damme et al., 2017).

Synthesis of Triazoles

Significant in both biological and industrial realms, the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles using 1,2,4-trivinylcyclohexane demonstrates the compound's versatility. A green, efficient, and recyclable catalytic system has been developed for this synthesis, showcasing the compound's contribution to sustainable chemistry initiatives (Singh et al., 2013).

Flame Retardant Analysis

1,2,4-Trivinylcyclohexane has also been identified in studies related to environmental science, notably in the analysis of novel cycloaliphatic brominated flame retardants. Its presence in environmental samples underscores the importance of understanding its behavior and impact, highlighting its relevance beyond industrial applications (Tomy et al., 2008).

Green Chemistry Applications

The compound's applications extend into green chemistry, particularly in the synthesis of biologically relevant triazoles. Emphasizing environmental sustainability, these syntheses utilize 1,2,4-trivinylcyclohexane in processes that minimize harmful byproducts and energy consumption. This demonstrates the compound's potential in fostering more sustainable chemical practices (Gonnet et al., 2021).

Safety And Hazards

1,2,4-Trivinylcyclohexane is incompatible with oxidizing agents and should not be stored or handled in their vicinity . This combustible liquid causes skin irritation as well as serious eye irritation . It is advised to avoid contact with skin, eyes, and clothing, and to avoid breathing vapors or spray mist .

properties

IUPAC Name

1,2,4-tris(ethenyl)cyclohexane
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InChI

InChI=1S/C12H18/c1-4-10-7-8-11(5-2)12(6-3)9-10/h4-6,10-12H,1-3,7-9H2
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InChI Key

KTRQRAQRHBLCSQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C=CC1CCC(C(C1)C=C)C=C
Source PubChem
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Molecular Formula

C12H18
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DSSTOX Substance ID

DTXSID80869516
Record name Cyclohexane, 1,2,4-triethenyl-
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Molecular Weight

162.27 g/mol
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name 1,2,4-Trivinylcyclohexane
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Product Name

1,2,4-Trivinylcyclohexane

CAS RN

2855-27-8
Record name 1,2,4-Trivinylcyclohexane
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Record name Cyclohexane, 1,2,4-triethenyl-
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Record name Cyclohexane-1,2,4-triyltris(ethylene)
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Record name 1,2,4-TRIVINYLCYCLOHEXANE
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